2,5-Difluorobenzamidoxime
Overview
Description
2,5-Difluorobenzamidoxime is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a derivative of benzamidoxime, which is known for its applications in various fields, including the treatment of organophosphate poisoning. The compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, along with an amidoxime functional group.
Mechanism of Action
Target of Action
The primary targets of 2,5-Difluorobenzamidoxime are currently unknown
Mode of Action
Like many drugs, it is likely to bind to a receptor or enzyme, initiating a series of biochemical reactions that lead to its therapeutic or pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Once the compound’s targets and mode of action are identified, it will be possible to understand its effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2,5-Difluorobenzamidoxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways .
Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways. For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.
Moreover, this compound has been reported to affect gene expression by interacting with transcription factors. This interaction can result in the upregulation or downregulation of target genes, thereby altering the cellular transcriptome and proteome . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the modulation of metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Furthermore, this compound can activate or inhibit transcription factors, leading to changes in gene expression. This modulation of gene expression can result in altered cellular functions and responses. Additionally, the compound may induce post-translational modifications of proteins, such as phosphorylation or acetylation, which can further influence their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that the compound remains stable under ambient conditions for extended periods, allowing for consistent experimental results .
Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exert minimal toxic effects while still modulating specific biochemical pathways . At higher doses, this compound can induce toxic or adverse effects, such as oxidative stress and cellular damage .
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups that increase the compound’s hydrophilicity.
In phase II reactions, this compound can undergo conjugation with endogenous molecules such as glucuronic acid or glutathione, facilitated by transferase enzymes . These conjugation reactions further enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.
Additionally, the distribution of this compound within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. These factors determine the compound’s bioavailability and its potential to exert biological effects in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Alternatively, the compound may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is thus a key determinant of its biological activity and its ability to modulate cellular processes .
Preparation Methods
The synthesis of 2,5-Difluorobenzamidoxime typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the amidoxime . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
2,5-Difluorobenzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluorobenzamidoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Properties
IUPAC Name |
2,5-difluoro-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBWDGSJHXFWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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